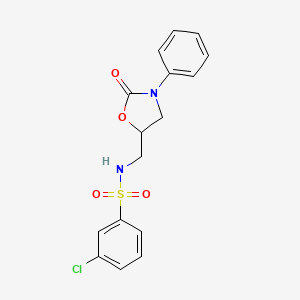

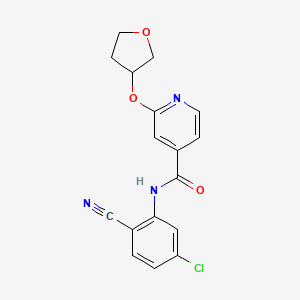

![molecular formula C11H9ClN2O2 B2419479 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole CAS No. 720-12-7](/img/structure/B2419479.png)

6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole is based on the indole core, with additional functional groups attached. Detailed structural analysis was not found in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, indole derivatives are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Antimicrobial, Antiinflammatory, and Antiproliferative Activities

Studies have shown that compounds derived from nitroindole, which include variants like 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, exhibit significant antimicrobial, antiinflammatory, and antiproliferative activities. These findings are crucial in the development of new pharmaceuticals and treatments for various diseases (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Structural Analysis and Density Functional Theory (DFT) Calculations

Research involving indole derivatives like this compound also includes structural analysis and DFT calculations. These studies provide valuable insights into the molecular structure and properties of these compounds, which are essential for understanding their potential applications in various scientific fields (Geetha et al., 2019).

Synthesis and Evaluation as Photosystem II Inhibitors

Indole derivatives have been synthesized and evaluated for their potential as photosystem II (PSII) inhibitors. This research is significant in the development of new herbicides and plant growth regulators (Souza et al., 2020).

Anti-inflammatory Agents

Some studies have synthesized new derivatives of indole, including structures related to this compound, and evaluated them as anti-inflammatory agents. This research is vital for developing new treatments for inflammatory conditions (Rehman, Saini, & Kumar, 2022).

Corrosion Inhibition in Sea Water

Research on 5-Nitro isatin derivatives, which are structurally related to this compound, has indicated potential applications in corrosion inhibition, particularly for carbon steel in sea water (Ahmed, Kubba, & Al-Majidi, 2018).

Propiedades

IUPAC Name |

6-chloro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7(14(15)16)4-8-6-13-11-5-9(12)2-3-10(8)11/h2-6,13H,1H3/b7-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOOOKCNXISWJQ-DAXSKMNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CNC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CNC2=C1C=CC(=C2)Cl)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)

![3-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2419404.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2419412.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2419418.png)

![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2419419.png)